

Application Notes: 1,12-Dodecanediamine in Advanced 3D Printing Materials

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Compound Focus: 1,12-Dodecanediamine

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1,12-Dodecanediamine (DDA) is a long-chain aliphatic diamine that serves as a crucial monomer in synthesizing high-performance polymers for additive manufacturing. Its use is pivotal in developing materials with enhanced sustainability, biocompatibility, and tailored mechanical properties [1] [2].

The table below summarizes its roles in different 3D printing material systems:

Material System	Role of 1,12-Dodecanediamine	Key Properties Imparted	Target 3D Printing Technology
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| **Non-Isocyanate Polyhydroxyurethane (NIPU)** [1] | Co-monomer for chain extension in a bio-based poly(hydroxyurethane) prepolymer. | • Hydrolytic stability • Biocompatibility (cell viability >80%) • Customizable crosslinking density | Vat Photopolymerization (e.g., DLP, SLA) for biomedical implants | | **Polyesteramide** [3] | A diamine comonomer used in copolymerization with diols and terephthalate units (e.g., from recycled PET). | • High elongation at break • Superior fatigue resistance • Glass transition temperature (T_g) between 50-95°C | Fused Deposition Modeling (FDM) | | **Polyamide (Nylon)** [4] [5] | Monomer for synthesizing long-chain polyamides like Nylon 12-12. | • High strength & durability • Low moisture absorption • Good chemical resistance | Fused Deposition Modeling (FDM) |

Experimental Protocol: Synthesis of a Photocurable NIPU Crosslinker

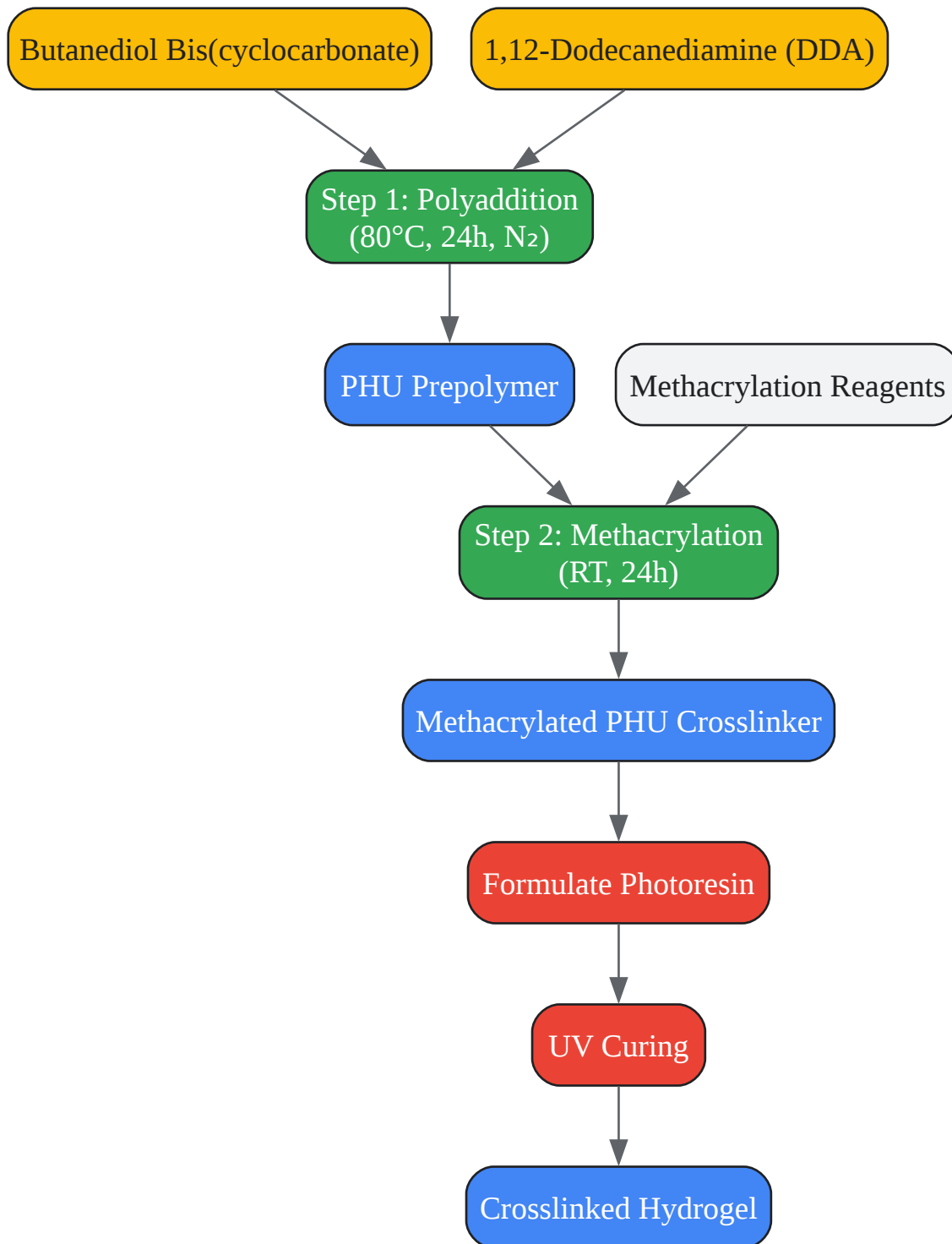
This protocol details the synthesis of a photocurable, bio-based Non-Isocyanate Polyhydroxyurethane (NIPU) crosslinker using **1,12-Dodecanediamine**, adapted from recent research [1]. The resulting polymer can be functionalized and formulated into a resin for vat photopolymerization.

Objective: To synthesize a methacrylated aliphatic polyhydroxyurethane (PHU) crosslinker from **1,12-Dodecanediamine** and a cyclic carbonate.

Materials:

- **Monomer: 1,12-Dodecanediamine** (DDA) [2]
- **Cyclic Carbonate:** Butanediol bis(cyclocarbonate) (aliphatic route) [1]
- **Solvent:** Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) [1]
- **Functionalization Agent:** Methacrylic anhydride or methacryloyl chloride [1]
- **Catalyst:** Triethylamine [1]
- **Initiator:** Irgacure 184 [1]
- **Equipment:** Round-bottom flask, magnetic stirrer, reflux condenser, syringe pumps, nitrogen inlet, ice bath, and a UV curing lamp.

The synthesis is a two-step process involving the initial formation of the PHU prepolymer followed by its functionalization with photopolymerizable groups.



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Procedure:

Step 1: Synthesis of Polyhydroxyurethane (PHU) Prepolymer

- **Reaction Setup:** Charge a dry round-bottom flask with Butanediol bis(cyclocarbonate) and anhydrous THF. Equip the flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
- **Monomer Addition:** Using a syringe pump, slowly add a stoichiometric equivalent of **1,12-Dodecanediamine** (dissolved in THF) to the stirring solution over a period of 1-2 hours. Maintain the reaction mixture in an ice bath during addition to control the exothermic reaction.
- **Polymerization:** After complete addition, heat the reaction mixture to 80°C and stir for 24 hours to ensure complete conversion.
- **Work-up:** After cooling, the PHU prepolymer can be isolated by precipitation into a cold non-solvent (e.g., diethyl ether or water) and dried under vacuum. Alternatively, the solution can be used directly in the next step.

Step 2: Methacrylation of PHU Prepolymer

- **Functionalization:** Dilute the PHU prepolymer (in THF) and place it in a clean, dry flask. Add a molar excess of triethylamine (base catalyst) and cool the mixture to 0°C.
- **Reagent Addition:** Slowly add a molar excess of methacrylic anhydride (or methacryloyl chloride) dropwise to the stirring solution.
- **Reaction:** Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
- **Purification:** Precipitate the final methacrylated PHU crosslinker into a large volume of cold diethyl ether or hexane. Filter the product and dry it thoroughly under vacuum to remove any residual solvents and reagents.

Formulation and 3D Printing (Vat Photopolymerization)

- **Photoresin Formulation:** Dissolve the synthesized methacrylated PHU crosslinker in a suitable reactive diluent (e.g., N-hydroxyethylacrylamide - HEAA) at a concentration of 10-30% (w/w). Add 1-3% (w/w) of a photoinitiator like Irgacure 184 [1].
- **Printing and Curing:** Use the formulated resin in a DLP or SLA 3D printer. The printing parameters (exposure time, light intensity) need to be optimized for the specific resin formulation. Post-printing, rinse the object and optionally perform a final UV cure to ensure complete crosslinking.

Key Considerations for Researchers

- **Sustainability Metrics:** When developing new materials, consider using comprehensive metrics like the **Sustainable Formulation Score (SFS)**, which evaluates atom economy, hazardous reagent usage, and end-of-life properties, going beyond just bio-based content [6].
- **Material Characterization:** For any synthesized polymer, essential characterization includes:
 - **Structural Analysis:** NMR, FTIR to confirm chemical structure.
 - **Molecular Weight:** Gel Permeation Chromatography (GPC).

- **Thermal Properties:** Differential Scanning Calorimetry (DSC) for Tg and Tm.
- **Mechanical Properties:** Tensile testing for Young's Modulus and Yield Stress [3].
- **Cytotoxicity:** Essential for biomedical applications (e.g., ISO 10993-5) [1].

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